5-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylthiophene-2-sulfonamide
Description
5-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylthiophene-2-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiophene ring substituted with chlorine, difluoro, hydroxypropyl, and sulfonamide groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF2NO3S2/c1-5-2-6(16-7(5)9)17(14,15)12-3-8(10,11)4-13/h2,12-13H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGWKRPSVZJEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NCC(CO)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylthiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Introduction of the Difluoro Group: The difluoro group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Hydroxypropylation: The hydroxypropyl group is added through an alkylation reaction using 3-chloropropanol.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonamide reagents under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, forming ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylthiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its sulfonamide group is known for antibacterial properties, and the compound may exhibit activity against various pathogens. Additionally, its difluoro and hydroxypropyl groups could enhance its pharmacokinetic properties, such as bioavailability and metabolic stability.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, dyes, and polymers. Its structural features may impart desirable properties such as stability and reactivity, making it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylthiophene-2-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the difluoro and hydroxypropyl groups may enhance binding affinity and specificity. These interactions can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylthiophene-2-carboxamide
- 5-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylthiophene-2-amine
- 5-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylthiophene-2-sulfonic acid
Uniqueness
Compared to similar compounds, 5-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylthiophene-2-sulfonamide stands out due to its sulfonamide group, which imparts unique biological activities and chemical reactivity. The presence of both difluoro and hydroxypropyl groups further enhances its pharmacological profile, making it a promising candidate for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
